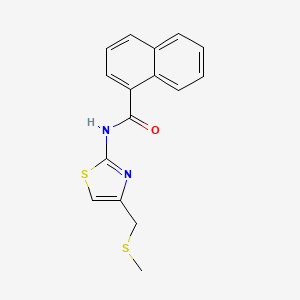

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-20-9-12-10-21-16(17-12)18-15(19)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,10H,9H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKAIFZRKBQRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a suitable naphthalene derivative under specific conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the naphthamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or naphthalene rings.

Scientific Research Applications

Antiviral Applications

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide and its derivatives have been studied for their potential as antiviral agents, particularly against HIV and other viral infections. The thiazole moiety is known to enhance antiviral activity due to its ability to mimic nucleosides, which are crucial in viral replication processes.

Case Study: Anti-HIV Activity

Research has shown that derivatives of 1,3,4-thiadiazole, which share structural similarities with N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide, exhibit moderate anti-HIV activity. For example, compounds with the 2-amino-1,3,4-thiadiazole moiety demonstrated efficacy against HIV strains IIIB and ROD, with half-maximal effective concentration (EC50) values indicating potential for further development as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Anticancer Applications

The compound has also been evaluated for its anticancer properties. Thiazole derivatives are recognized for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Research Findings

In vitro studies have indicated that certain thiazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic window with reduced toxicity compared to traditional chemotherapeutics .

Antiparasitic Activity

The compound's structural features suggest potential applications against parasitic diseases caused by trypanosomatids, such as Chagas disease and leishmaniasis.

Targeting Trypanothione Metabolism

Recent studies have identified that compounds similar to N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide can inhibit enzymes involved in trypanothione metabolism. This approach targets the metabolic pathways essential for the survival of the parasites, offering a novel strategy for treatment .

Summary of Applications

The following table summarizes the applications and findings related to N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide:

Mechanism of Action

The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The compound may also induce oxidative stress or interfere with DNA synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural motifs with the target molecule, primarily through thiazole or benzamide cores, but differ in substituents and functional groups:

Key Observations:

- Thiazole Core : All analogs retain the thiazole ring, critical for π-π stacking interactions in biological targets.

- Substituent Variability : The target compound’s methylthio-methyl group distinguishes it from morpholine (4d) or piperazine (Compound 4 in ) derivatives, which may alter solubility and metabolic stability.

Physicochemical Properties

Data from synthesized analogs highlight trends in melting points, solubility, and spectral characteristics:

Key Observations:

Pharmacological Potential

While direct biological data for the target compound are unavailable, insights from analogs suggest:

- Kinase Inhibition : Thiazole-naphthamide hybrids (e.g., Compound 4 in ) show activity as pharmacoperones for vasopressin receptors, hinting at protein-folding modulation .

- Metabolic Stability : The methylthio group may resist oxidative metabolism better than ether or amine substituents, as seen in piperazine derivatives .

Biological Activity

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide is characterized by a thiazole ring linked to a naphthamide moiety. The synthesis typically involves multi-step organic reactions, including cyclization of naphthalene derivatives with thioamide precursors. Specific catalysts and solvents are utilized to facilitate the formation of the thiazole structure, optimizing yield and purity for potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural features allow it to modulate the activity of these targets, influencing various biochemical pathways. This interaction can lead to alterations in cellular processes, suggesting potential applications in therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide. For instance, compounds with thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells .

Enzyme Inhibition

Compounds containing thiazole rings are often evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. For example, derivatives exhibiting AChE inhibitory activity have been synthesized, with some showing IC50 values as low as 2.7 µM, indicating promising therapeutic potential .

Case Studies

- Cytotoxicity Evaluation : A series of thiazole derivatives were tested for their cytotoxic effects against multiple cancer cell lines. One compound demonstrated an IC50 value of 5.44 µM against A549 cells, indicating significant anticancer activity .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to elucidate the binding interactions between thiazole-containing compounds and AChE. These studies revealed strong binding affinities, suggesting that structural modifications could enhance inhibitory potency against this enzyme .

- Antiviral Activity : Some derivatives have been screened for antiviral properties, particularly against HIV strains. Compounds with similar scaffolds showed EC50 values indicating moderate antiviral activity, which could be further optimized through structural modifications .

Comparative Analysis

| Compound Name | IC50 Value (µM) | Activity Type | Target Enzyme/Cell Line |

|---|---|---|---|

| Thiazole Derivative 1 | 5.44 | Cytotoxicity | A549 |

| Thiazole Derivative 2 | 2.7 | AChE Inhibition | Acetylcholinesterase |

| Thiazole Derivative 3 | 0.96 | Antiviral Activity | HIV-1 |

Q & A

(Basic) What are the optimal synthetic routes for N-(4-((methylthio)methyl)thiazol-2-yl)-1-naphthamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the thiazole ring followed by coupling with the naphthamide moiety. Key steps include:

- Thioether formation : Reacting a methylthiol group with a chloromethyl-thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using 1-naphthoic acid activated via EDCI/HOBt or similar coupling agents with the thiazole-amine intermediate .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Characterization : Confirm structure via ¹H/¹³C NMR (peaks for naphthyl protons at δ 7.5–8.5 ppm and thiazole C-S at ~165 ppm) , IR (C=O stretch ~1670 cm⁻¹), and HRMS .

(Advanced) How can contradictory data regarding the compound’s biological activity across different assays be resolved?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To resolve contradictions:

- Replicate studies : Perform triplicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity) .

- Orthogonal assays : Validate findings using complementary methods (e.g., apoptosis via flow cytometry alongside enzyme inhibition assays) .

- Control for redox interference : Include antioxidants (e.g., NAC) to rule out thiol-mediated false positives .

- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance across datasets .

(Basic) What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (naphthyl and thiazole rings) and methylthio groups (δ ~2.5 ppm for SCH₃) .

- IR Spectroscopy : Identify amide C=O (~1670 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SCH₃ group) .

- X-ray crystallography (if crystals obtained): Resolve 3D structure to confirm regiochemistry .

(Advanced) What strategies are recommended for elucidating the compound’s mechanism of action in cancer pathways?

Methodological Answer:

- Molecular docking : Screen against cancer targets (e.g., EGFR, VEGFR) using AutoDock Vina; prioritize targets with binding energy < -8 kcal/mol .

- Enzyme inhibition assays : Test activity against kinases (e.g., using ADP-Glo™ assay for ATPase activity) .

- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Pull-down assays : Use biotinylated analogs to isolate interacting proteins for identification via LC-MS/MS .

(Basic) How can researchers optimize reaction yields during synthesis?

Methodological Answer:

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for SN2 reactions; switch to THF for Grignard couplings .

- Catalyst screening : Test Cu(I) catalysts for thioether formation (improves yield by 20–30%) .

- Temperature control : Maintain 0–5°C during acid-sensitive steps (e.g., amide coupling) to prevent side reactions .

- Workup protocols : Extract products with ethyl acetate (3× volumes) to minimize losses .

(Advanced) How to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Derivative synthesis : Modify substituents (e.g., replace SCH₃ with SO₂CH₃ or cyclopropylthio) .

- Bioactivity profiling : Test analogs in cytotoxicity (IC₅₀), kinase inhibition (Kᵢ), and antimicrobial assays (MIC) .

- Computational modeling : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

- Crystallographic studies : Compare ligand-bound protein structures to identify critical binding motifs .

(Advanced) What experimental approaches validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound treatment to confirm target binding .

- Silencing/overexpression : Use CRISPR KO or transient transfection of putative targets (e.g., EGFR) to assess rescue of phenotype .

- Fluorescence polarization : Track displacement of fluorescent probes (e.g., FITC-labeled ATP) in lysates .

(Basic) How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C; analyze degradation via HPLC at 0, 6, 24 h .

- Plasma stability : Mix with human plasma (37°C, 1 h), precipitate proteins with MeOH, and quantify parent compound .

- Light sensitivity : Store solutions under UV/visible light (λ > 300 nm) and monitor by TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.